molecular formula C14H9ClN2O2S B1226830 4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine

4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine

Cat. No. B1226830
M. Wt: 304.8 g/mol
InChI Key: BYXYOOUBQILWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine is a benzodioxine and a thienopyrimidine.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine is involved in the synthesis of various bioactive compounds. For instance, Abdelhamid et al. (2008) described the synthesis of thieno[2,3-b]pyridines from related compounds, indicating the chemical versatility of thieno[2,3-d]pyrimidine derivatives (Abdelhamid, Ismail, Abdel-Gawad, Ghorab, & Abdel-Aziem, 2008).

Biological Activities

  • Thieno[2,3-d]pyrimidine derivatives exhibit notable antimicrobial and anti-inflammatory properties. A study by Tolba et al. (2018) highlights their effectiveness against bacteria and fungi, and their potential as anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
  • The derivatives of thieno[2,3-d]pyrimidines have also shown promising antitumor activities. For example, Gangjee et al. (2005) designed compounds from this group that demonstrated significant inhibitory effects on tumor cell lines (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Potential Therapeutic Applications

  • Some novel thieno[2,3-d]pyrimidin-4(3H)-ones, containing benzimidazole, synthesized by Mavrova et al. (2010), showed considerable antitrichinellosis and antiprotozoal effects. This suggests potential applications in treating parasitic infections (Mavrova, Vuchev, Anichina, & Vassilev, 2010).

Innovative Synthesis Methods

  • Pokhodylo et al. (2015) developed a solvent-free, high-yield synthetic method for thieno[2,3-d]pyrimidine derivatives, demonstrating an innovative approach to producing these compounds more efficiently (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).

properties

Product Name

4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

4-chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H9ClN2O2S/c15-13-12-8(6-20-14(12)17-7-16-13)11-5-18-9-3-1-2-4-10(9)19-11/h1-4,6-7,11H,5H2

InChI Key

BYXYOOUBQILWGZ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=CSC4=C3C(=NC=N4)Cl

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CSC4=C3C(=NC=N4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine
Reactant of Route 3
4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine
Reactant of Route 5
4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine

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